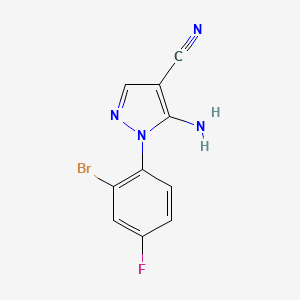

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Chemical Identity and Nomenclature

This compound is classified as a heterocyclic organic compound belonging to the pyrazole derivative family. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the parent structure with specific positional designations for each substituent. The compound's molecular formula is C₁₀H₆BrFN₄, indicating the presence of ten carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and four nitrogen atoms within its molecular structure.

The chemical identity is further defined by its molecular weight of approximately 281.08 grams per mole, which positions it within the moderate molecular weight range typical of small-molecule pharmaceutical intermediates. The compound exists under the Chemical Abstracts Service registry number 1159678-49-5, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature includes the simplified designation "5-amino-1-(2-bromo-4-fluorophenyl)pyrazole-4-carbonitrile," which maintains clarity while reducing complexity in chemical communication.

The structural nomenclature reveals the compound's architectural complexity through its systematic breakdown. The "5-amino" designation indicates the presence of an amino group (-NH₂) at the fifth position of the pyrazole ring, while "4-carbonitrile" specifies the location of the nitrile group (-CN) at the fourth position. The "1-(2-bromo-4-fluorophenyl)" portion describes the phenyl ring substituent attached to the first nitrogen of the pyrazole core, with bromine positioned at the second carbon and fluorine at the fourth carbon of the phenyl ring. This precise nomenclature system ensures unambiguous identification and facilitates accurate chemical communication across research communities.

Historical Context in Pyrazole Derivative Research

The development of this compound emerges from a rich historical foundation in pyrazole chemistry that spans over 140 years of scientific investigation. The inaugural synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who pioneered the cyclocondensation reaction between β-diketones and hydrazine derivatives to produce two distinct regioisomeric pyrazole compounds. This foundational work established the fundamental synthetic approach that continues to influence modern pyrazole derivative preparation, including the advanced multi-substituted compounds exemplified by the target molecule.

The historical progression of pyrazole research demonstrates a consistent evolution toward increasingly complex substitution patterns and functional group combinations. Early pyrazole synthesis focused primarily on simple alkyl and aryl substituents, but the recognition of pyrazole derivatives as pharmacologically active compounds drove researchers to explore more sophisticated structural modifications. The introduction of halogen substituents, particularly bromine and fluorine, represents a significant advancement in pyrazole chemistry, as these elements provide unique electronic and steric properties that enhance biological activity and synthetic versatility.

Contemporary pyrazole derivative research has established these compounds as fundamental scaffolds in medicinal chemistry, with numerous examples achieving clinical significance across diverse therapeutic categories. The systematic incorporation of amino and carbonitrile functionalities into pyrazole frameworks reflects the modern understanding of structure-activity relationships in drug discovery. These functional groups contribute distinct electronic properties and hydrogen bonding capabilities that are essential for molecular recognition and biological activity. The specific combination present in this compound represents the culmination of decades of research into optimal substitution patterns for enhanced chemical and biological properties.

The evolution from simple pyrazole synthesis to complex multi-substituted derivatives demonstrates the sophisticated understanding that contemporary chemists possess regarding heterocyclic chemistry. Modern synthetic methodologies enable the precise placement of multiple functional groups within a single molecule, creating compounds with carefully tailored properties for specific applications. This historical context positions this compound as a representative example of advanced pyrazole chemistry, incorporating lessons learned from over a century of research and development in this important chemical class.

Structural Significance of Bromo-Fluoro Substitution Patterns

The incorporation of both bromine and fluorine substituents within the phenyl ring of this compound creates a unique electronic environment that significantly influences the compound's chemical behavior and potential applications. The strategic positioning of bromine at the second carbon and fluorine at the fourth carbon of the phenyl ring establishes a specific electronic distribution pattern that affects both the electron density of the aromatic system and the overall molecular reactivity. This dual halogen substitution pattern represents a sophisticated approach to molecular design, where each halogen contributes distinct properties to the overall molecular framework.

Bromine substitution at the ortho position relative to the pyrazole attachment point introduces significant steric bulk and moderate electron-withdrawing character through inductive effects. The bromine atom's size and polarizability create a substantial steric influence that can affect molecular conformation and intermolecular interactions. Additionally, bromine serves as an excellent leaving group in substitution reactions, providing synthetic versatility for further structural modifications. The electron-withdrawing nature of bromine through inductive effects contributes to the overall electronic character of the phenyl ring, influencing the electron density distribution throughout the molecular framework.

Fluorine substitution at the para position relative to the bromine atom introduces the strongest electron-withdrawing effect among the halogen series, significantly altering the electronic properties of the phenyl ring. The small size of fluorine minimizes steric interference while maximizing electronic influence through both inductive and field effects. The high electronegativity of fluorine creates a substantial dipole moment that affects molecular interactions and can enhance binding affinity to biological targets. Furthermore, the carbon-fluorine bond exhibits exceptional stability, providing metabolic resistance that is highly valued in pharmaceutical applications.

The combined effect of the bromo-fluoro substitution pattern creates a phenyl ring with enhanced electron deficiency compared to unsubstituted analogues, which influences the electronic communication between the phenyl ring and the pyrazole core. This electronic modulation affects the nucleophilicity of the pyrazole nitrogen atoms and the electrophilicity of the carbonitrile group, creating opportunities for selective chemical transformations. The asymmetric substitution pattern also introduces conformational preferences that can influence molecular recognition events and biological activity profiles.

| Substituent | Position | Electronic Effect | Steric Effect | Synthetic Utility |

|---|---|---|---|---|

| Bromine | 2-position | Moderate electron-withdrawing (inductive) | Significant steric bulk | Excellent leaving group |

| Fluorine | 4-position | Strong electron-withdrawing (inductive + field) | Minimal steric interference | Metabolic stability |

| Combined Pattern | 2,4-disubstitution | Enhanced electron deficiency | Asymmetric steric profile | Selective reactivity |

Properties

IUPAC Name |

5-amino-1-(2-bromo-4-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN4/c11-8-3-7(12)1-2-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUJLMMRUULLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reactants:

- 2-bromo-4-fluorophenylhydrazine hydrochloride (or equivalent substituted phenylhydrazine)

- (1-ethoxypropylidene)malononitrile or malononitrile derivatives

- Sodium acetate or other weak bases to facilitate condensation

Typical Reaction Conditions:

- Solvent: Absolute ethanol or similar polar protic solvents

- Temperature: Reflux for 18–24 hours

- Workup: Removal of solvent under reduced pressure, filtration, recrystallization from hexane or benzene, and chromatographic purification if necessary

This method aligns with the procedures described for related compounds such as 5-amino-1-(m-bromophenyl)-3-ethyl-4-pyrazolecarbonitrile and 5-amino-1-(o-fluorophenyl)-4-pyrazolecarbonitrile, which use hydrazine hydrochloride salts and malononitrile derivatives under reflux conditions to form the pyrazole ring system.

Detailed Preparation Methodology

Step 1: Preparation of Substituted Phenylhydrazine Hydrochloride

- The substituted phenylhydrazine hydrochloride (e.g., 2-bromo-4-fluorophenylhydrazine hydrochloride) is prepared or procured as the starting hydrazine derivative.

Step 2: Condensation Reaction

- A mixture of 2-bromo-4-fluorophenylhydrazine hydrochloride, (1-ethoxypropylidene)malononitrile (or malononitrile), and sodium acetate is dissolved in absolute ethanol.

- The reaction mixture is heated under reflux for approximately 18 to 24 hours to promote cyclization and pyrazole ring formation.

Step 3: Workup and Isolation

- After completion, the solvent is evaporated under reduced pressure.

- The residue is treated with methylene chloride and filtered through magnesium silicate to remove impurities.

- The filtrate is evaporated to yield a crude solid.

Step 4: Purification

- The crude product is triturated with boiling hexane or benzene to induce crystallization.

- Further purification can be achieved by recrystallization from suitable solvents such as acetone-hexane or ethanol.

- Optionally, chromatographic purification over silica gel using ether or dichloromethane as eluents can be employed to obtain analytically pure material.

Step 5: Characterization

- The purified compound is characterized by melting point determination, which for related compounds falls typically in the range of 124–149 °C.

- Additional characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Example Preparation Parameters for Related Pyrazolecarbonitriles

| Parameter | Typical Value / Condition |

|---|---|

| Hydrazine derivative | 2-bromo-4-fluorophenylhydrazine hydrochloride |

| Malononitrile derivative | (1-ethoxypropylidene)malononitrile |

| Base | Sodium acetate |

| Solvent | Absolute ethanol |

| Reaction temperature | Reflux (~78 °C) |

| Reaction time | 18–24 hours |

| Workup solvent | Methylene chloride |

| Purification solvent | Hexane, benzene, acetone-hexane, ethanol |

| Yield | Typically 70–90% (based on related compounds) |

| Melting point (related compounds) | 124–149 °C |

Research Findings and Notes

- The condensation of substituted phenylhydrazines with malononitrile derivatives under reflux in ethanol is a robust and reproducible method to synthesize 5-amino-1-substituted pyrazole-4-carbonitriles.

- The presence of electron-withdrawing halogens such as bromine and fluorine on the phenyl ring influences both the reactivity and the solubility of the final compound.

- Purification by recrystallization and chromatography is critical to obtain high-purity products suitable for further biological evaluation.

- The compounds prepared by this method are known to be crystalline solids with moderate solubility in organic solvents but limited water solubility.

- The synthesis process is scalable and adaptable for producing derivatives with different substitutions on the phenyl ring.

Additional Preparation Notes from Formulation Perspective

- For biological or in vivo applications, the compound can be formulated by dissolving in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for administration.

- Careful order of solvent addition and ensuring solution clarity at each step are essential for formulation stability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can modify the functional groups on the pyrazole ring.

Scientific Research Applications

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbonitrile derivatives exhibit diverse physicochemical and structural properties depending on substituents. Below is a comparative analysis of 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile with structurally related analogs:

Substituent Effects on Electronic and Steric Properties

- Halogen Substituents: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-67-7): Replacing bromo/fluoro with a single chlorine atom reduces molecular weight (MW = 202.64 g/mol vs. 284.09 g/mol for the target compound) and alters dipole moments. The chlorine atom’s lower electronegativity compared to fluorine may reduce hydrogen-bonding capacity .

- Aryl Group Variations: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-70-2): The absence of bromo substitution simplifies the structure (MW = 202.19 g/mol) and may enhance solubility in polar solvents. This compound is a key intermediate in CDK2 inhibitor synthesis . 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (CAS 103646-82-8): A methyl group at the para position introduces hydrophobicity, increasing logP values compared to halogenated analogs .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: The target compound’s ortho-bromo and para-fluoro substituents likely influence intermolecular interactions. In 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile (C₆H₇ClN₄), N–H···N and C–H···Cl interactions stabilize the crystal lattice, forming dimers and chains . Similar patterns are expected for the bromo/fluoro analog, though bromine’s larger atomic radius may weaken hydrogen bonds compared to chlorine. 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (Compound 14d): Bromine substituents facilitate π-stacking and halogen bonding, as evidenced by its high melting point (259–260°C) .

Physicochemical Properties

Biological Activity

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate bromo and fluorinated phenyl derivatives with pyrazole intermediates. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. In one study, derivatives displayed MIC values as low as 0.22 μg/mL, indicating strong antibacterial effects .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Derivative 7b | 0.22 | Excellent |

| Derivative 10 | TBD | Moderate |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that compounds like this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In a study evaluating various pyrazole derivatives, one compound exhibited a selectivity index superior to traditional NSAIDs like celecoxib, highlighting its potential for treating inflammatory conditions .

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Compound A (reference) | 22% | N/A |

| Compound B (new derivative) | 62% | >344 |

Study on Antimicrobial Efficacy

A comprehensive study evaluated several pyrazole derivatives for their antimicrobial efficacy. Among these, the compound related to this compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating biofilm-associated infections .

Study on Anti-inflammatory Effects

In another investigation involving carrageenan-induced paw edema in rats, pyrazole derivatives were assessed for their anti-inflammatory effects. The results indicated that certain derivatives significantly reduced edema compared to controls, underscoring the therapeutic promise of this class of compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-ketonitriles. For example, cyclization of ethyl acetoacetate derivatives with arylhydrazines under reflux in ethanol or DMSO has been reported to yield pyrazole cores. Critical conditions include the use of lithium hydroxide (LiOH) as a base in dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution at the bromo-fluorophenyl group . Solvent purity (e.g., dried ethanol) and controlled heating (e.g., 343 K for 4.5 hours) are essential to avoid side reactions .

Q. How can X-ray crystallography be employed to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular conformation. For pyrazole derivatives, crystals are grown via slow evaporation from ethanol/acetone (1:1) solutions. Key parameters include dihedral angles between aromatic rings (e.g., 74.03° observed in similar structures) and hydrogen-bonding motifs (N–H⋯N and C–H⋯O interactions). Refinement with riding H-atom models (Uiso(H) = 1.2Ueq(C)) and data-to-parameter ratios >12.5 ensure accuracy .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this pyrazole derivative?

- Methodological Answer :

- HPLC-MS : To confirm molecular weight and detect impurities.

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., NH₂ at δ 5.8–6.2 ppm) and carbon types (e.g., cyano carbons at δ 115–120 ppm).

- Elemental Analysis : Validates C, H, N, Br, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How do researchers address contradictions in spectroscopic data when synthesizing novel pyrazole derivatives?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent-dependent tautomerism. For example, NH₂ group reactivity in pyrazoles can lead to ambiguous NMR signals. Strategies include:

- Variable Temperature (VT) NMR : Resolves dynamic equilibria by analyzing shifts at 298 K vs. 223 K.

- DFT Calculations : Predicts stable tautomers and compares experimental vs. computed ¹³C chemical shifts (mean deviation <2 ppm).

- PXRD : Differentiates crystalline vs. amorphous phases when SCXRD data is unavailable .

Q. What strategies are effective in designing derivatives of this compound for enhanced biological activity, based on structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-Withdrawing Substitutions : Introducing trifluoromethyl or nitro groups at the 4-position increases electrophilicity, enhancing binding to adenosine receptors .

- Heterocyclic Hybridization : Coupling the pyrazole core with pyridine or triazole moieties improves solubility and pharmacokinetics. For example, 4-fluorophenyl-pyridinyl hybrids show nanomolar IC₅₀ values in kinase assays .

- Molecular Docking : Prioritize derivatives with hydrogen-bonding capacity (e.g., NH₂ and C≡N groups) to target active sites in enzymes like CDK2 .

Q. How can computational methods predict physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- QSAR Models : Use descriptors like LogP (predicted 2.1–2.5) and polar surface area (PSA ≈ 65 Ų) to estimate aqueous solubility.

- Molecular Dynamics (MD) Simulations : Assess thermal stability by calculating root-mean-square deviation (RMSD) of the pyrazole ring under simulated physiological conditions.

- Density Functional Theory (DFT) : Predicts spectroscopic properties (e.g., IR vibrations) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.1 eV) to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.